molecular formula C9H8BrNO2S B8564646 4-(2-Bromoethylsulfonyl)benzonitrile

4-(2-Bromoethylsulfonyl)benzonitrile

Cat. No.: B8564646
M. Wt: 274.14 g/mol
InChI Key: PFOWLMDGVSPMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C9H8BrNO2S and its molecular weight is 274.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

4-(2-bromoethylsulfonyl)benzonitrile

InChI

InChI=1S/C9H8BrNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2

InChI Key

PFOWLMDGVSPMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 g of 4-(2-hydroxyethylthio)benzonitrile was reacted via Procedure R to yield 4-(2-hydroxyethylsulfonyl)benzonitrile. 3.0 g of triphenylphosphine was added to a solution of 2 g of 4-(2-hydroxyethylsulfonyl)benzonitrile and 4.7 g of carbon tetrabromide in dichloromethane at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. The mixture was diluted with dichloromethane, washed with H2O, dried (MgSO4) and evaporated. Purified by silica gel chromatography (0-70% ethyl acetate/hexane) to afford 4-(2-bromoethylsulfonyl)benzonitrile. 250 mg of 4-(2-bromoethylsulfonyl)benzonitrile was used in Procedure P with imidazole to give 4-(2-(1H-imidazol-1-yl)ethylsulfonyl)benzonitrile. 300 mg of 4-(2-(1H-imidazol-1-yl)ethylsulfonyl)benzonitrile was reacted via Procedure T to give 4-(2-(1H-imidazol-1-yl)ethylsulfonyl)benzoic acid. 60 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 4-(2-(1H-imidazol-1-yl)ethylsulfonyl)benzoic acid via Procedure G. The product was purified on reverse phase HPLC to yield 4-(2-(1H-imidazol-1-yl)ethylsulfonyl)-N-(4-chloro-3-(pyridin-2-yl)phenyl)benzamide. MS (Q1) 467.1 (M)+.
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3 g
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2 g
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4.7 g
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